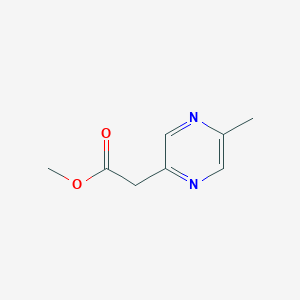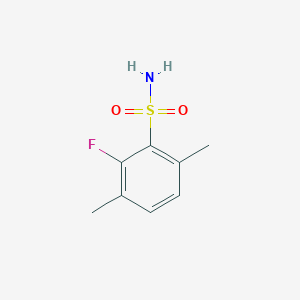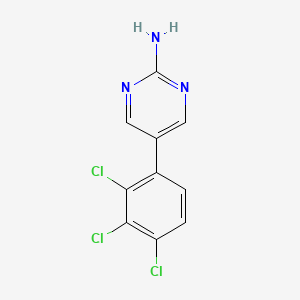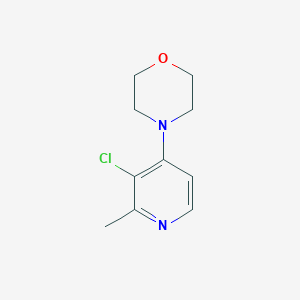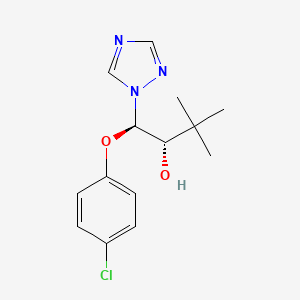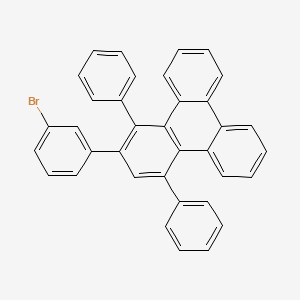
2-(3-Bromophenyl)-1,4-diphenyltriphenylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromophenyl)-1,4-diphenyltriphenylene is an organic compound that belongs to the class of triphenylene derivatives. Triphenylene is a polycyclic aromatic hydrocarbon with a unique structure that consists of four benzene rings fused together. The presence of a bromophenyl group and two diphenyl groups in the compound enhances its chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-1,4-diphenyltriphenylene typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .
The general reaction conditions for the Suzuki–Miyaura coupling include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. The scalability of the Suzuki–Miyaura coupling reaction makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-1,4-diphenyltriphenylene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of hydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted triphenylene derivatives, while oxidation can produce quinones.
Scientific Research Applications
2-(3-Bromophenyl)-1,4-diphenyltriphenylene has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-1,4-diphenyltriphenylene involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-1,4-diphenyltriphenylene
- 2-(3-Chlorophenyl)-1,4-diphenyltriphenylene
- 2-(3-Methylphenyl)-1,4-diphenyltriphenylene
Uniqueness
2-(3-Bromophenyl)-1,4-diphenyltriphenylene is unique due to the presence of the bromophenyl group, which imparts distinct chemical properties. The bromine atom enhances the compound’s reactivity in substitution reactions and its potential biological activities. Compared to its chlorinated or methylated analogs, the brominated compound may exhibit different reactivity and selectivity in chemical reactions.
Properties
Molecular Formula |
C36H23Br |
|---|---|
Molecular Weight |
535.5 g/mol |
IUPAC Name |
2-(3-bromophenyl)-1,4-diphenyltriphenylene |
InChI |
InChI=1S/C36H23Br/c37-27-17-11-16-26(22-27)33-23-32(24-12-3-1-4-13-24)35-30-20-9-7-18-28(30)29-19-8-10-21-31(29)36(35)34(33)25-14-5-2-6-15-25/h1-23H |
InChI Key |
KNHSMZZGXHISEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C3=C2C4=CC=CC=C4C5=CC=CC=C53)C6=CC=CC=C6)C7=CC(=CC=C7)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




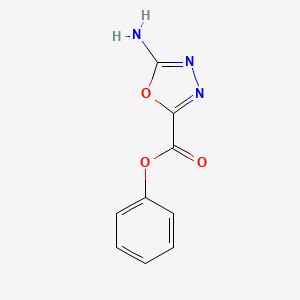
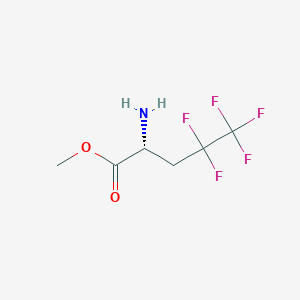
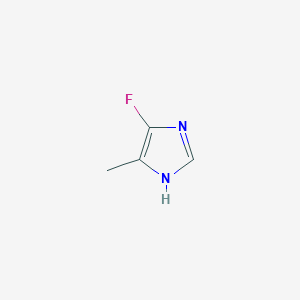
![[6-(Propylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B13109430.png)
